molecular formula C22H30B2O4 B13700731 Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester

Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester

Cat. No.: B13700731
M. Wt: 380.1 g/mol
InChI Key: CLYDVNIERSRCBP-UHFFFAOYSA-N
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Description

Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester (CAS 2413253-01-5) is a versatile and protected organoboron building block of significant value in synthetic chemistry and materials science research. With a molecular formula of C 22 H 30 B 2 O 4 and a molecular weight of 380.1 g/mol, this naphthalene-based reagent features two pinacol boronate groups at the 1 and 8 positions . Its primary research application lies in its use as a precursor for Suzuki-Miyaura cross-coupling reactions, enabling the modular construction of complex biaryl and polyarene structures fundamental to developing functional materials. The 1,8-substitution pattern on the naphthalene core is particularly attractive for creating supramolecular architectures and metal-organic frameworks (MOFs) due to its specific geometry, which can facilitate "plug-in-socket" type self-assembly through dative B←N bonds . Furthermore, the pinacol ester groups act as a protective moiety, enhancing the compound's stability against protodeboronation and allowing for handling and storage under standard laboratory conditions, unlike more reactive boronic acids. This stability makes it a reliable intermediate for multi-step synthetic sequences. Researchers also utilize this compound and its analogues in the study of new catalytic processes, including copper-catalyzed borylation reactions . This product is provided For Research Use Only. It is strictly intended for laboratory research and chemical synthesis applications and is not approved for human, veterinary, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C22H30B2O4

Molecular Weight

380.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)16-13-9-11-15-12-10-14-17(18(15)16)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3

InChI Key

CLYDVNIERSRCBP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=CC3=CC=C2)B4OC(C(O4)(C)C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester

Synthesis via Alkoholysis of 1,8-Naphthalenediyl-Bridged Diborane(6)

A recent and highly effective method involves the alkoholysis of 1,8-naphthalenediyl-bridged diborane(6) with pinacol to afford the bis(pinacolato)boronate ester derivative in high yield.

  • Procedure : The diborane(6) precursor is treated with pinacol (a ditopic diol) under controlled conditions to suppress the formation of undesired side products such as boronic anhydrides.
  • Outcome : This method yields this compound with an isolated yield of approximately 80%.

Key Features:

Parameter Details
Starting Material 1,8-naphthalenediyl-bridged diborane(6)
Reagent Pinacol (ditopic diol)
Yield ~80%
Side Products Suppressed by using pinacol instead of monotopic alcohols
Structural Characterization Confirmed by X-ray diffraction showing a distorted molecular framework with a torsion angle B−C(ipso)−C’(ipso)−B’ of 38.63(9)°

This method is considered facile and reproducible, representing a breakthrough in accessing this compound class.

Metal-Catalyzed Borylation Routes

Several metal-catalyzed approaches have been developed to introduce boronic ester groups at the 1,8-positions of naphthalene or its derivatives.

Copper-Catalyzed Borylation Using 1,8-Diaminonaphthalene-Protected Diboronic Acid
  • Synthesis of Diboronic Acid Precursor : 1,8-diaminonaphthalene reacts with commercially available tetrahydroxydiboron (B2(OH)4) in toluene under reflux with a Dean–Stark trap to remove water and drive the condensation.
  • Product : The resulting 1,8-diaminonaphthalene-protected diboronic acid is a bench-stable white solid isolated in 92% yield.
  • Further Transformation : This diboronic acid can be converted to the bis(pinacol) ester by reaction with pinacol under standard esterification conditions.
Parameter Details
Starting Materials 1,8-diaminonaphthalene, B2(OH)4
Reaction Conditions Reflux in toluene, Dean–Stark trap, 4 hours
Yield 92%
Purification Silica gel chromatography or recrystallization
Notes Purification of 1,8-diaminonaphthalene by sublimation is critical to avoid colored impurities

This approach offers scalability and high purity products suitable for further functionalization.

Direct Metal-Free Transformation from Arylamines

A metal-free method involves the transformation of arylamines directly into aryl naphthalene-1,8-diamino boronamides, which are masked boronic acids. This method can be adapted for the preparation of boron-differentiated di-boron compounds, including this compound derivatives.

  • Procedure : Arylamines are reacted under inert atmosphere at elevated temperature (around 80 °C) with appropriate boron reagents, followed by filtration and chromatographic purification.
  • Outcome : The products are obtained in good yields and can serve as precursors for modular synthesis of multifunctionalized poly(hetero)arenes.

Comparative Analysis of Preparation Methods

Method Yield (%) Advantages Limitations
Alkoholysis of diborane(6) with pinacol ~80 High yield, suppresses side products, well-characterized Requires diborane(6) precursor
Copper-catalyzed condensation with B2(OH)4 92 Scalable, bench-stable intermediates, high purity Requires careful purification of starting amine
Metal-free direct transformation from arylamines Moderate Avoids metals, versatile for functionalized derivatives May require longer reaction times, purification

Detailed Research Outcomes and Structural Characterization

  • The bis(pinacolato)boronate ester exhibits a sterically encumbered and distorted molecular framework, as confirmed by X-ray crystallography, with a notable torsion angle of 38.63(9)° between boron and ipso carbons in the naphthalene ring.
  • The copper-catalyzed condensation method produces a bench-stable white powder that can be purified by standard chromatographic techniques, enabling large-scale synthesis (up to 24 g reported).
  • The metal-free transformation method demonstrates the utility of naphthalene-1,8-diamino borylation for preparing boron-differentiated diboron compounds, which are valuable in iterative cross-coupling strategies.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester groups can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The compound can be reduced to form boron-containing alcohols or other reduced species.

    Substitution: The boronic ester groups can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Oxidation: Boronic acids or boronates.

    Reduction: Boron-containing alcohols.

    Substitution: Biaryl compounds or other substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester is widely used in organic synthesis as a precursor for the formation of complex molecules. It is particularly valuable in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.

Biology and Medicine: In biological research, this compound is used to create boron-containing molecules that can act as enzyme inhibitors or probes for studying biological processes. Its ability to form stable complexes with various biomolecules makes it a useful tool in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its stability and reactivity make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism by which Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester exerts its effects involves the formation of stable boron-oxygen bonds. The boronic ester groups can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions, where the compound acts as a key intermediate in the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Structural Features and Electronic Properties

The naphthalene backbone distinguishes this compound from analogous benzene or pyrene-based diboronic esters. Key structural comparisons include:

Compound Name Backbone Structure Substituent Positions Molecular Formula
Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester Naphthalene 1,8 C₂₄H₂₈B₂O₄*
1,4-Benzenediboronic Acid Bis(pinacol) Ester Benzene 1,4 C₁₈H₂₈B₂O₄
Pyrene-2,7-diboronic Acid Bis(pinacol) Ester Pyrene 2,7 C₂₈H₃₂B₂O₄

*Calculated based on analogous structures.

Additionally, the extended π-system of pyrene in Pyrene-2,7-diboronic Acid Bis(pinacol) Ester may enhance electronic conjugation, influencing its Lewis acidity and coupling efficiency .

Reactivity in Cross-Coupling Reactions

This compound’s performance in SMC reactions is influenced by its steric and electronic profile. Evidence highlights:

  • Phenylboronic acid pinacol esters (e.g., phenylboronic acid pinacol ester) often fail in reactions requiring precise steric compatibility, as seen in their inability to form products in specific SMC conditions .
  • Pyrene-2,7-diboronic Acid Bis(pinacol) Ester exhibits high reactivity in forming extended π-conjugated polymers, attributed to its planar structure and electron-deficient pyrene core .
  • 1,4-Benzenediboronic Acid Bis(pinacol) Ester is a benchmark for bifunctional coupling due to its symmetrical structure and predictable reactivity .

The naphthalene derivative’s 1,8-substitution may limit its use in sterically demanding reactions but offers advantages in synthesizing fused aromatic systems.

Lewis Acidity and Stability

Studies on 1,8-naphthalenediolate boronic esters reveal that their Lewis acidities (quantified by acceptor numbers) are comparable to catecholate analogues (R-Bcat). However, the naphthalene backbone may introduce subtle electronic differences compared to benzene or pyrene derivatives.

Solubility and Handling

Pinacol esters generally improve solubility in organic solvents. For example:

  • This compound is soluble in THF, toluene, and dichloromethane, critical for homogeneous reaction conditions.
  • 4-Carboxyphenylboronic Acid Pinacol Ester demonstrates similar solubility, enabling applications in polymer modification .

Commercial Availability and Cost

While direct pricing for this compound is unavailable, related compounds provide context:

Compound Name Price (USD) Quantity Purity
Pyrene-2,7-diboronic Acid Bis(pinacol) Ester $1,528.65 5 g ≥97.0%
1,3-Benzenediboronic Acid Bis(pinacol) Ester $192.00 1 g >98.0%
1,4-Benzenediboronic Acid Bis(pinacol) Ester ~$300* 1 g ≥95.0%

*Estimated based on market analogs .

Biological Activity

Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester (C22H30B2O4) is a boron-containing organic compound that has garnered attention in the field of synthetic organic chemistry, particularly for its role in coupling reactions such as the Suzuki-Miyaura reaction. Although the compound itself may not exhibit direct biological activity, its derivatives and related compounds have been studied for various biological applications, especially in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features two boronic acid functionalities attached to a naphthalene backbone. This configuration enhances its reactivity in organic synthesis:

  • Molecular Formula : C22H30B2O4
  • Molecular Weight : 380.1 g/mol
  • Key Functional Groups : Boronic acid esters, naphthalene core

Interaction with Biological Targets

Boronic acids, including their esters, are known to interact with various biological targets such as enzymes and receptors. This interaction can modulate cellular processes, making them valuable in therapeutic contexts:

  • Proteasome Inhibition : Boronic acids have been explored for their ability to inhibit proteasomes, which play a critical role in protein degradation and regulation within cells. This inhibition can be particularly relevant in cancer therapies where the regulation of cell cycle and apoptosis is crucial.
  • Enzyme Inhibition : The ability of boronic acids to form reversible covalent bonds with serine residues in enzymes has been utilized in designing enzyme inhibitors. This mechanism is significant for developing drugs targeting specific enzymatic pathways involved in disease progression .
  • Sensor Development : Recent studies indicate that this compound can selectively bind fluoride ions through B-F-B chelation. This property has implications for developing sensors for environmental monitoring.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound and its derivatives:

  • Study on Boron Compounds : Research published by Vollmann et al. demonstrated that various boron-containing compounds, including those derived from naphthalene, could serve as effective building blocks for synthesizing complex organic molecules . The study emphasizes the utility of these compounds in creating polycyclic aromatic hydrocarbons (PAHs), which are essential in materials science.
  • Therapeutic Applications : A review article discussed the broader implications of unsymmetrical 1,1-bis(boryl) species as valuable intermediates in organic synthesis, particularly highlighting their potential in drug discovery and development . The unique properties of these compounds allow for selective modifications that can enhance biological activity.

Comparative Analysis of Related Compounds

The following table provides a comparison of this compound with other similar boronic acid derivatives:

Compound NameMolecular FormulaKey Features
This compoundC22H30B2O4Dual boronic acid functionalities; used in Suzuki-Miyaura reactions
4,4'-Biphenyldiboronic Acid Bis(pinacol) EsterC20H22B2O4Similar reactivity; used for biaryl synthesis
3-Bromoboronic Acid Pinacol EsterC11H14BBrO2Incorporates bromine; useful for cross-coupling

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Naphthalene-1,8-diboronic Acid Bis(pinacol) Ester, and how is purity validated?

  • Methodology : The compound is typically synthesized via condensation of 1,8-diaminonaphthalene derivatives with pinacol boronic esters under anhydrous conditions. Purification involves recrystallization from toluene or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation employs capillary gas chromatography (GC) with ≥95% assay criteria, as specified in industrial synthesis protocols .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H} and 11B^{11}\text{B} NMR confirm boronic ester formation and naphthalene backbone integrity.
  • X-ray Crystallography : Resolves steric effects of the pinacol ester groups and naphthalene ring conformation.
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+^+ at m/z 371.1) .

Advanced Research Questions

Q. How does the Lewis acidity of this compound compare to catechol-based boronic esters, and what implications does this have for cross-coupling reactions?

  • Methodology : Acceptor numbers (AN) determined via Gutmann-Beckett method show similar Lewis acidity to catechol esters (e.g., AN ≈ 70–80). This enables comparable reactivity in Suzuki-Miyaura couplings but may require adjusted base stoichiometry (e.g., K2_2CO3_3 vs. CsF) to mitigate steric hindrance from the naphthalene backbone .

Q. What strategies mitigate side reactions during its use in multi-step organic syntheses?

  • Methodology :

  • Protecting Groups : Use of trimethylsilyl (TMS) or MIDA boronate groups to stabilize reactive intermediates.
  • Slow-Release Coupling : Employ air-stable derivatives (e.g., MIDA boronates) to control boronic acid release, reducing protodeboronation .

Q. How do storage conditions (e.g., temperature, desiccation) impact its stability and reactivity?

  • Methodology : Storage at 2–10°C under inert gas (Ar/N2_2) prevents hydrolysis. Degradation is monitored via periodic 11B^{11}\text{B} NMR to detect boronic acid formation, which reduces coupling efficiency .

Data Analysis & Experimental Design

Q. How should researchers address contradictions in reported reactivity across studies?

  • Methodology :

  • Purity Reassessment : Cross-validate using GC, HPLC, and 11B^{11}\text{B} NMR.
  • Byproduct Profiling : Identify common impurities (e.g., free boronic acids) via LC-MS.
  • Reaction Optimization : Screen solvents (THF vs. DMF) and bases to reconcile divergent results .

Q. What experimental designs are recommended for studying its application in organic electronics (e.g., OLEDs)?

  • Methodology :

  • Electrochemical Analysis : Cyclic voltammetry to assess HOMO/LUMO levels.
  • Device Fabrication : Layer-by-layer deposition with hole-transport materials (e.g., PEDOT:PSS) and characterization via electroluminescence spectroscopy .

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